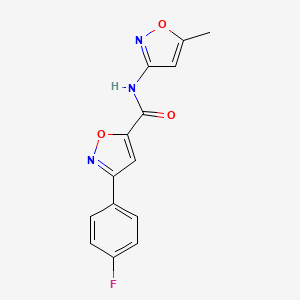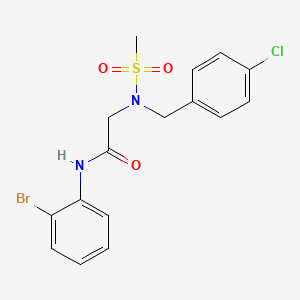![molecular formula C11H17N3O B4746420 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4746420.png)
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide is not fully understood. However, it is believed that 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide enters cells through a process called endocytosis, where it is taken up by the cell membrane and transported to the cytoplasm. Once in the cytoplasm, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can interact with various cellular components, such as proteins and nucleic acids, to modulate their function.
Biochemical and Physiological Effects:
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. For example, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can enhance the uptake of proteins and peptides into cells, leading to increased cellular uptake and activity. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can improve the stability and efficacy of therapeutic molecules, such as siRNA and antisense oligonucleotides, by protecting them from degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has several advantages for use in lab experiments. Firstly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes. Secondly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be conjugated to various molecules, such as proteins and peptides, to facilitate their delivery into cells. However, there are also limitations to the use of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide in lab experiments. For example, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be toxic to cells at high concentrations, and its efficacy can be affected by the type of cell and tissue being studied.
Direcciones Futuras
There are several future directions for the use of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide in scientific research. Firstly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be further optimized for its delivery efficiency and specificity. Secondly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to develop new therapeutic molecules for the treatment of diseases. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to study the function of various cellular components, such as organelles and signaling pathways. Finally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to develop new diagnostic tools for the detection of diseases.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has been widely used in scientific research as a tool for studying cellular processes. 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be conjugated to various molecules, such as proteins and peptides, to facilitate their delivery into cells. This allows researchers to study the function of these molecules within cells and tissues. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to deliver therapeutic molecules, such as siRNA and antisense oligonucleotides, to target cells for the treatment of diseases.
Propiedades
IUPAC Name |
2-methyl-N-(3-pyrazol-1-ylpropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-10(9)11(15)12-4-2-6-14-7-3-5-13-14/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIDFIAVOIXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B4746339.png)
![7-(3,5-difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4746340.png)

![4-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4746348.png)

![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746364.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole](/img/structure/B4746393.png)
![6-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4746402.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4746409.png)
![1-cyclopropyl-2-mercapto-7-(3-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4746413.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4746422.png)
